molecular formula C4H6N2O2S B1236343 Zapa CAS No. 92138-10-8

Zapa

Katalognummer B1236343
CAS-Nummer: 92138-10-8
Molekulargewicht: 146.17 g/mol
InChI-Schlüssel: QEYNZJBVNYDZKZ-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zapa is a unique and powerful drug that has been used for decades in the scientific research setting to study biochemical and physiological processes. It is a synthetic molecule that is structurally similar to the neurotransmitter acetylcholine, which is involved in many physiological functions. Zapa is used in laboratory experiments to study the effects of acetylcholine on the nervous system and other physiological systems.

Wissenschaftliche Forschungsanwendungen

Cell Division Regulation in Bacteria

ZapA plays a crucial role in bacterial cell division. It enhances the polymerization of filamenting temperature-sensitive Z (FtsZ) proteins, which form a ring-like structure at the site of division known as the Z-ring . This process is vital for the cytokinesis in bacteria, making ZapA an important target for studying bacterial growth and potentially developing new antibiotics.

Chromosome Segregation

The interaction between ZapA and ZapB is significant for chromosome segregation during cell division . ZapA forms a synchronizing link with chromosome segregation through ZapB and matS-bound MatP. Understanding this interaction can provide insights into the mechanisms of genetic material distribution in cells, which is essential for maintaining genetic stability.

Protein Multimerization Studies

ZapA exists in different multimeric states within the cell, primarily as dimers and tetramers . Studying the conditions and mutations that affect ZapA multimerization can shed light on the general principles of protein-protein interactions and their implications for cellular functions.

Microscopy and Imaging Techniques

The use of fluorescence microscopy and Förster resonance energy transfer (FRET) to study the localization and interaction of ZapA in vivo provides valuable data for the development of advanced imaging techniques . These methods can be applied to visualize other protein interactions within cells, enhancing our understanding of cellular processes.

Cell Division Machinery Interaction

Research on ZapA has revealed its interaction with FtsZ that is not part of the cell division machinery . This suggests that ZapA may have additional roles outside of cell division, potentially in other cellular pathways or structures. Further investigation into these interactions could uncover new cellular mechanisms.

Structural Biology and Protein Modeling

The analysis of the FtsZ–ZapA binding interface through chemical cross-linking mass spectrometry and site-directed mutagenesis provides a framework for structural biology studies . Information-driven docking models can help visualize and understand the complex interactions between proteins, contributing to the field of computational biology.

Wirkmechanismus

Target of Action

ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . ZapA enhances the stability of the FtsZ ring .

Mode of Action

ZapA interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of ZapA, FtsZ protofilaments associate into long straight loose bundles and/or sheets .

Biochemical Pathways

The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . ZapA plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .

Result of Action

The result of ZapA’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .

Action Environment

The effects of ZapA on FtsZ assembly can vary with the pH of the environment . For instance, ZapA induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, ZapA enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of ZapA .

Eigenschaften

IUPAC Name

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNZJBVNYDZKZ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CSC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\SC(=N)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239237
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92138-10-8
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92138-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamimidoylsulfanylprop-2-enoic acid, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BEF4TZ2W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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